Artefenomel

説明

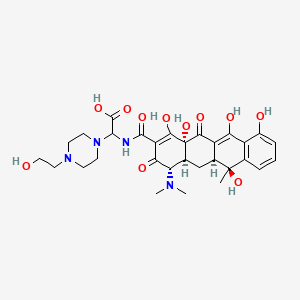

Artefenomel is an investigational drug that has been studied for the treatment of Malaria . It is an orally active, synthetic anti-malarial compound containing an artemisinin pharmacophore .

Synthesis Analysis

The synthesis of Artefenomel involved extensive structure−activity studies . The general synthetic route used to prepare Artefenomel analogs involved optimization of three groups of amino substituents . The synthesis was carried out identically for both the pure enantiomers and racemate .

Molecular Structure Analysis

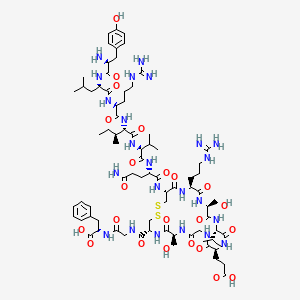

Artefenomel has a molecular formula of C28H39NO5 . Its average mass is 469.613 Da and its monoisotopic mass is 469.282837 Da .

Chemical Reactions Analysis

Artefenomel maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics . It has been found to retain potent antiplasmodial activity while offering improved human microsome stability and aqueous solubility as compared to Artefenomel .

Physical And Chemical Properties Analysis

Artefenomel has a density of 1.2±0.1 g/cm3, a boiling point of 608.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 128.9±0.4 cm3 .

科学的研究の応用

Treatment of Uncomplicated Plasmodium Falciparum Malaria

Artefenomel has been used in a randomized, double-blind, phase 2b study to investigate its efficacy, safety, tolerability, and pharmacokinetics in adults and children with uncomplicated Plasmodium falciparum malaria . The study found that a single-dose combination of artefenomel (800 mg) plus ferroquine (400/600/900/1200 mg doses) was evaluated for the treatment of uncomplicated P. falciparum malaria .

Improved Pharmacokinetics

Artefenomel is an investigational synthetic ozonide antimalarial with similar potency to artemisinins, but with a significantly improved pharmacokinetic profile . This improved profile allows for a more effective distribution and longer-lasting effect of the drug in the body .

Combination with Ferroquine

Artefenomel has been studied in combination with ferroquine, another antimalarial drug . The combination of these two drugs has been shown to be effective in treating uncomplicated P. falciparum malaria .

Single-Dose Treatment

One of the significant advantages of artefenomel is its potential for single-dose treatment . Single-dose treatments are expected to increase compliance and improve treatment outcomes, and thereby may slow the development of resistance .

Prophylactic Activity

Artefenomel has been found to have prophylactic activity, meaning it can prevent or reduce the severity of malaria . This makes it a valuable tool in areas where malaria is prevalent .

Potential for a Single Dose Cure

Artefenomel maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics, low projected cost of goods, prophylactic activity, and the potential for a single dose cure .

作用機序

- The resulting carbon-centered free radicals cause alkylation of heme and other proteins, disrupting essential cellular processes in the parasite .

- However, the compound’s rapid action against Plasmodium strains resistant to classic antimalarials suggests broad activity across the erythrocytic life cycle (rings, trophozoites, and schizonts) .

- The compound’s ADME properties (absorption, distribution, metabolism, and elimination) contribute to its efficacy and bioavailability .

- By targeting heme and other proteins, it disrupts essential cellular processes within the parasite .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

特性

InChI |

InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNVWUKICLURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Artefenomel | |

CAS RN |

1029939-86-3 | |

| Record name | Artefenomel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artefenomel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEFENOMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the proposed mechanism of action of Artefenomel?

A1: Artefenomel, a synthetic ozonide antimalarial, acts similarly to artemisinins. It is thought to undergo reductive activation by ferrous heme released during the parasite's hemoglobin digestion. [, , , ] This process generates carbon-centered radicals that alkylate heme and parasite proteins, ultimately leading to parasite death. [, , ]

Q2: Which parasite biochemical pathways are primarily affected by Artefenomel?

A2: Research suggests that Artefenomel initially disrupts the haemoglobin (Hb) digestion pathway in Plasmodium falciparum. [] This disruption leads to a rapid depletion of short Hb-derived peptides and subsequent alterations in lipid and nucleotide metabolism. [] Additionally, Artefenomel treatment leads to the accumulation of longer Hb-derived peptides and an increase in the abundance and activity of Hb-digesting proteases. []

Q3: Does Artefenomel induce a stress response in the parasite?

A3: Yes, quantitative proteomics analysis indicates that Artefenomel treatment leads to the enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting the parasite activates a stress response to combat the drug-induced damage. []

Q4: Is protein alkylation by Artefenomel a targeted process?

A4: While Artefenomel alkylates parasite proteins, recent research using click-chemistry probes and mass spectrometry suggests this alkylation might be a non-specific, stochastic process rather than a targeted one. []

Q5: Is there any spectroscopic data available for Artefenomel?

A5: The provided research abstracts do not include specific spectroscopic data.

Q6: Is there information available regarding Artefenomel's material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research abstracts primarily focus on Artefenomel's antimalarial activity and do not delve into its material compatibility, stability under various conditions, or catalytic properties.

Q7: Have computational methods been used in the development of Artefenomel?

A7: While not extensively detailed in the abstracts, one study mentions using all-atom simulations to investigate the possibility of repurposing Artefenomel for COVID-19 treatment by targeting the ACE2 receptor. [] This suggests computational methods have been employed, but further details are needed.

Q8: How do structural modifications affect the activity of Artefenomel?

A8: Research on Artefenomel analogs reveals that structural modifications significantly impact its activity. For example, primary and secondary amino ozonides exhibit higher metabolic stabilities than tertiary amino ozonides due to their higher pKa and lower logD7.4 values. [] Adding polar functional groups to primary amino ozonides decreases in vivo antimalarial efficacy. [] In tertiary amino ozonides, adding polar groups with hydrogen bond donors increases metabolic stability but decreases in vivo antimalarial efficacy. [] Notably, incorporating cycloalkyl and heterocycle substructures in primary and tertiary amino ozonides enhances their effectiveness compared to acyclic counterparts. []

Q9: Can infant formula be used as an alternative to milk for Artefenomel formulation?

A9: Research suggests that infant formula, particularly those fortified with medium-chain triacylglycerols (MCTs), can be a viable alternative to milk for enhancing Artefenomel's oral delivery. [] The specific lipid composition of the formula significantly influences Artefenomel's solubilization during digestion. []

Q10: Is there information on the SHE regulations concerning Artefenomel?

A10: The provided research abstracts primarily focus on Artefenomel's efficacy and safety profiles and do not provide specific details regarding SHE regulations.

Q11: Does Artefenomel interact with other drugs pharmacokinetically?

A11: One study indicates that co-administration of Artefenomel with Ferroquine can lead to reduced Artefenomel exposure. [] This interaction is attributed to competitive binding of Ferroquine to digested milk products, potentially impacting Artefenomel's bioavailability. []

Q12: What is the in vitro activity of Artefenomel against Plasmodium falciparum?

A12: Artefenomel demonstrates potent in vitro activity against P. falciparum, with an estimated minimum inhibitory concentration (MIC) of 4.1 ng/mL. []

Q13: How effective is Artefenomel in treating Plasmodium vivax?

A13: Research indicates that a single 200mg oral dose of Artefenomel effectively clears P. vivax parasites in a volunteer infection study, although recrudescence was observed. [] This supports its further development as a treatment for P. vivax malaria. []

Q14: How does the in vitro activity of Artefenomel compare to dihydroartemisinin?

A14: While both are potent antimalarials, dihydroartemisinin exhibits greater potency than Artefenomel and OZ277 against ART-sensitive asexual blood-stage parasites in vitro. []

Q15: Does parasite load affect Artefenomel's in vitro activity?

A15: Yes, studies show that increasing parasite load can negatively affect Artefenomel's in vitro antimalarial activity, potentially due to increased drug degradation by the parasites. [] This effect is particularly pronounced in trophozoite-stage parasites. []

Q16: What is the role of the Pfpm2 gene in potential Artefenomel resistance?

A16: While not directly related to Artefenomel resistance, studies have identified a high proportion of P. falciparum isolates in Africa carrying multiple copies of the Pfpm2 gene, a marker associated with piperaquine resistance. [] This raises concerns about the potential emergence of piperaquine resistance, especially in the context of the Artefenomel-piperaquine combination therapy. []

Q17: What are the observed side effects of Artefenomel in clinical trials?

A17: Although generally well-tolerated, Artefenomel administration has been associated with transient and asymptomatic elevations in liver transaminases (ALT) in some volunteer infection studies. [, ] These elevations typically peak 5-8 days post-treatment, are not linked with elevated bilirubin levels, and resolve independently by day 42. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

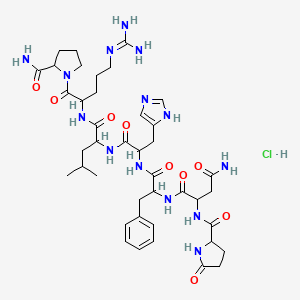

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)